2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Description
The compound 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide is a structurally complex indole derivative featuring:
- Indole core: A bicyclic aromatic system substituted at the 1- and 3-positions.
- 3-position: A carbamoylmethanesulfonyl (-SO₂-CH₂-CONH₂) moiety, which may influence electronic properties and biological interactions.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight synthetic and physicochemical trends relevant to indole-based acetamides .
Properties
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-18(4-2)16(21)10-19-9-14(24(22,23)11-15(17)20)12-7-5-6-8-13(12)19/h5-9H,3-4,10-11H2,1-2H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFWZREUDVDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing biological processes. The sulfonyl group may enhance the compound’s solubility and bioavailability, while the diethylacetamide moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide and Analogs
Spectroscopic Analysis
- IR Spectroscopy : The sulfonyl (-SO₂) group in the target compound and analogs (e.g., –7) shows asymmetric and symmetric stretching vibrations at 1378–1156 cm⁻¹ .
- ¹H-NMR : The N,N-diethylacetamide group likely exhibits signals at δ 1.2–1.3 (CH₃) and δ 3.3–3.5 (N-CH₂), while the indole aromatic protons resonate between δ 6.5–7.8 .
Pharmacological and Toxicological Notes
- Activity Gaps: No direct data exist for the target compound. However, indole acetamides in and are often explored for antimicrobial or kinase inhibitory activity .
- Toxicity: Analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide () lack thorough toxicological profiles, suggesting caution for structurally related compounds .
Biological Activity
2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide, also referred to as a novel indole derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound belongs to a class of indole-based derivatives that have been explored for various therapeutic applications, including anti-cancer properties and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. The compound features an indole core substituted with a carbamoylmethanesulfonyl group and diethylacetamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, which is consistent with other known tubulin polymerization inhibitors. This action is believed to be mediated through the inhibition of tubulin polymerization, akin to the action of colchicine .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
The above table summarizes the IC50 values for the compound against various cancer cell lines, indicating its potency as an anticancer agent.
Neuropharmacological Effects
Indole derivatives, including this compound, have been studied for their neuropharmacological effects. The structural features of indoles contribute to their ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
- Serotonergic Activity : Indoles are known to influence serotonin receptors, which may play a role in mood regulation and anxiety reduction. This suggests that this compound could be explored further for its antidepressant properties.
Case Studies
- Study on Anticancer Efficacy : A study published in Molecular Diversity evaluated several indole derivatives for their antiproliferative activities against cancer cell lines. Among these, derivatives with similar structures to our compound demonstrated significant growth inhibition and induced apoptosis in tumor cells .
- Neuropharmacological Evaluation : Another investigation into indole derivatives highlighted their potential as anxiolytic agents. The study used animal models to assess behavioral changes following administration of these compounds, suggesting a promising avenue for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
